molecular formula C16H13BrN2O3 B353453 N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 831199-98-5

N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Número de catálogo B353453
Número CAS: 831199-98-5
Peso molecular: 361.19g/mol
Clave InChI: YJZBDOJJJXSKSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPO-27 and belongs to the family of benzoxazole derivatives.

Aplicaciones Científicas De Investigación

N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, BPO-27 has shown promising results as an anticancer agent. Studies have shown that BPO-27 induces apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
BPO-27 has also been studied for its potential applications in the field of materials science. It has been used as a building block for the synthesis of fluorescent polymers and as a dopant in organic light-emitting diodes (OLEDs). In addition, BPO-27 has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.

Mecanismo De Acción

The mechanism of action of N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression by removing acetyl groups from histone proteins. The removal of acetyl groups leads to the condensation of chromatin and the repression of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that BPO-27 induces apoptosis in cancer cells by inhibiting the activity of HDACs. In addition, BPO-27 has been shown to have anti-inflammatory and antioxidant properties. Studies have also shown that BPO-27 has a low toxicity profile and does not cause significant side effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is its versatility. BPO-27 can be easily synthesized and used as a building block for the synthesis of various compounds. In addition, BPO-27 has a low toxicity profile and does not cause significant side effects.
One of the limitations of BPO-27 is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments. In addition, BPO-27 has a short half-life, which can limit its efficacy in certain applications.

Direcciones Futuras

There are several future directions for the research on N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of BPO-27. Another area of research is the development of BPO-27-based fluorescent polymers and OLEDs with improved properties. In addition, BPO-27 can be used as a ligand for the synthesis of new MOFs with improved gas storage and separation properties. Finally, BPO-27 can be further studied for its potential applications in the field of drug delivery.

Métodos De Síntesis

The synthesis method of N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the reaction of 3-bromoaniline and 2-oxo-1,3-benzoxazole-3(2H)-propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is obtained by purification using column chromatography or recrystallization.

Propiedades

IUPAC Name

N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-13-6-1-2-7-14(13)22-16(19)21/h1-7,10H,8-9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZBDOJJJXSKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.